Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)- Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)-
Brand Name: Vulcanchem
CAS No.: 111532-65-1
VCID: VC20854357
InChI: InChI=1S/2C5H9NOS2.Zn/c2*1-2-7-4-3-6-5(8)9;/h2*2H,1,3-4H2,(H2,6,8,9);/q;;+2/p-2
SMILES: C=COCCNC(=S)[S-].C=COCCNC(=S)[S-].[Zn+2]
Molecular Formula: C10H16N2O2S4Zn
Molecular Weight: 389.9 g/mol

Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)-

CAS No.: 111532-65-1

Cat. No.: VC20854357

Molecular Formula: C10H16N2O2S4Zn

Molecular Weight: 389.9 g/mol

* For research use only. Not for human or veterinary use.

Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)- - 111532-65-1

Specification

CAS No. 111532-65-1
Molecular Formula C10H16N2O2S4Zn
Molecular Weight 389.9 g/mol
IUPAC Name zinc;N-(2-ethenoxyethyl)carbamodithioate
Standard InChI InChI=1S/2C5H9NOS2.Zn/c2*1-2-7-4-3-6-5(8)9;/h2*2H,1,3-4H2,(H2,6,8,9);/q;;+2/p-2
Standard InChI Key PEDMCIJHVORARS-UHFFFAOYSA-L
SMILES C=COCCNC(=S)[S-].C=COCCNC(=S)[S-].[Zn+2]
Canonical SMILES C=COCCNC(=S)[S-].C=COCCNC(=S)[S-].[Zn+2]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator